molecular formula C7H15NO2 B1596118 D-Leucine, methyl ester CAS No. 23032-21-5

D-Leucine, methyl ester

Cat. No.: B1596118
CAS No.: 23032-21-5
M. Wt: 145.2 g/mol
InChI Key: QVDXUKJJGUSGLS-ZCFIWIBFSA-N
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Description

D-Leucine, methyl ester: is a derivative of the amino acid leucine, where the carboxyl group is esterified with methanol. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. Its molecular formula is C7H15NO2, and it is known for its role in protein synthesis and metabolic regulation.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: D-Leucine, methyl ester is used as a building block in the synthesis of peptides and proteins.

    Chiral Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology:

    Cell Signaling: This compound is involved in the study of cell signaling pathways, particularly those related to amino acid transport and metabolism.

    Protein Engineering: It is used in the design and synthesis of novel proteins with specific functions.

Medicine:

    Drug Development: this compound is explored for its potential in developing new therapeutic agents, particularly in targeting metabolic disorders.

    Nutritional Supplements: It is investigated for its role in muscle growth and repair, making it a candidate for nutritional supplements.

Industry:

    Bioprocessing: This compound is used in bioprocessing applications, including the production of bio-based chemicals and materials.

Mechanism of Action

Target of Action

D-Leucine, methyl ester, like its parent compound D-Leucine, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of large neutral amino acids such as leucine . It’s important to note that the structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Mode of Action

The activation of mTORC1 (mechanistic target of rapamycin complex 1) by D-Leucine and its derivatives is a two-step process: the cellular uptake by LAT1 and the subsequent activation of mTORC1 following transport . The requirement for mTORC1 activation is more rigorous than that for LAT1 recognition. It additionally requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .

Biochemical Pathways

This compound, affects the mTORC1 signaling pathway, which is a well-recognized cellular signaling pathway mobilized by amino acids . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival .

Pharmacokinetics

It’s known that the compound is efficiently transported by lat1 . The acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Result of Action

The result of this compound’s action is the activation of mTORC1-mediated signaling, which leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This activation regulates cell growth and metabolism .

Action Environment

The action of this compound, can be influenced by environmental factors. For instance, the acetylation of leucine, which converts it into an anion, can enhance its pharmacokinetic or pharmacodynamic properties . This conversion reveals a way for the rational design of drugs to target anion transporters .

Safety and Hazards

“D-Leucine, methyl ester” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The use of “D-Leucine, methyl ester” and similar compounds in research and therapeutic applications is a topic of ongoing investigation. For instance, one study discussed the potential of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers . Another study highlighted the role of lysosomal function in disease and normal ageing, and the potential for compounds like “this compound” in this context .

Biochemical Analysis

Biochemical Properties

D-Leucine, methyl ester interacts with various biomolecules in the cell. It is recognized and transported by the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of leucine and its derivatives into cells . This interaction involves the recognition of the carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, and hydrophobic side chain of the this compound .

Cellular Effects

The cellular effects of this compound are largely tied to its interactions with the LAT1 transporter and subsequent activation of the mTORC1 signaling pathway . This pathway plays a crucial role in cell growth, metabolism, and survival . The activation of mTORC1 by this compound leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Molecular Mechanism

The molecular mechanism of this compound involves its uptake by LAT1 and subsequent activation of mTORC1 . The structural requirements for mTORC1 activation are more rigorous than for LAT1 recognition. It requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and the amino group positioned at the α-carbon .

Temporal Effects in Laboratory Settings

It is known that the activation of mTORC1 by this compound leads to the induction of p70S6K phosphorylation , suggesting that its effects may be time-dependent.

Dosage Effects in Animal Models

Leucine, the parent amino acid of this compound, has been shown to promote muscle growth and metabolic health in animals .

Metabolic Pathways

This compound is involved in the mTORC1 signaling pathway . This pathway is a central regulator of cell growth and metabolism. The activation of mTORC1 by this compound leads to the phosphorylation of p70S6K .

Transport and Distribution

This compound is transported into cells by the LAT1 transporter . This transporter is responsible for the uptake of leucine and its derivatives into cells. The distribution of this compound within cells and tissues is likely to be influenced by the expression and activity of LAT1.

Subcellular Localization

Given its interactions with the LAT1 transporter and the mTORC1 signaling pathway, it is likely to be found in the cytoplasm where these components are located .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enzymatic Synthesis: One common method involves the use of enzymes to catalyze the esterification of D-leucine with methanol. This method is advantageous due to its high specificity and mild reaction conditions.

    Chemical Synthesis: Another approach involves the direct esterification of D-leucine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to reflux to achieve a high yield.

Industrial Production Methods: Industrial production of D-leucine, methyl ester often employs large-scale enzymatic processes due to their efficiency and environmental friendliness. These processes are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: D-Leucine, methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to D-leucine and methanol.

    Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: D-Leucine and methanol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Comparison with Similar Compounds

    L-Leucine, methyl ester: Similar in structure but differs in the chirality of the leucine moiety.

    L-Leucine: The non-esterified form of leucine, commonly found in proteins.

    D-Leucine: The non-esterified form of D-leucine, used in various biochemical applications.

Uniqueness: D-Leucine, methyl ester is unique due to its enhanced bioavailability and ability to modulate specific signaling pathways more effectively than its non-esterified counterparts. Its esterified form allows for better cellular uptake and targeted delivery in biochemical and medical applications.

Properties

IUPAC Name

methyl (2R)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXUKJJGUSGLS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885225
Record name D-Leucine, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23032-21-5
Record name D-Leucine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23032-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Leucine, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023032215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Leucine, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Leucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-4-methylpentanoic acid (5.0 g 38.2 mmol) was slowly added to sat. HCl/MeOH (50 mL). The mixture was stirred (RT, 5 h) then heated to reflux (16 h). After the reaction, the solvent was removed under reduced pressure. The residue was diluted with water (50 mL), then NaHCO3 was added to adjust pH=7. The mixture was then extracted with DCM (3×50 mL), the combined organic layers were dried over MgSO4, concentrated under reduced pressure to afford methyl 2-amino-4-methylpentanoate as a colorless liquid (5.3 g, 96%). Mass calculated for C7H15NO2=145.20. found: [M+H]+=145.9. The product was used in next step without further purification.
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2-Amino-4-methylpentanoic acid
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of D-Leucine, methyl ester impact its interactions in polymeric systems compared to its L-enantiomer?

A1: Research indicates that this compound (D-Leu-OMe) exhibits preferential interactions with its L-enantiomer (L-Leu-OMe) compared to homochiral interactions (D-D or L-L). [] Infrared spectroscopy studies on enantiopure polymers of D-Leu-OMe and L-Leu-OMe, as well as their racemic blend, revealed distinct intermolecular interaction patterns, suggesting stronger interactions in the racemic mixture. This preference for D-L interactions can be attributed to more favorable steric arrangements and dipole alignments. []

Q2: Can this compound be utilized in the synthesis of chiral materials, and what are the potential applications of such materials?

A2: Yes, this compound can be employed as a building block for synthesizing chiral conducting polymers. [] For instance, researchers have successfully synthesized L-leucine-functionalized oligothiophenes, which were then electrochemically polymerized to yield chiral conducting surfaces. These surfaces demonstrated promising properties like electrochemical stability, strong adhesion to electrodes, and unique optical properties in both doped and undoped states. Potential applications of such chiral conducting polymers include chiral sensors, enantioselective electrodes, and advanced optoelectronic devices. []

Q3: What is the substrate specificity of the α-amino acid ester hydrolase from Acetobacter turbidans A.T.C.C. 9325 towards this compound?

A3: The α-amino acid ester hydrolase from Acetobacter turbidans A.T.C.C. 9325 exhibits hydrolytic activity towards this compound. [] This enzyme demonstrates a broad substrate specificity, hydrolyzing various α-amino acid esters, including this compound. Interestingly, the substrate specificity for hydrolysis closely mirrors the acyl-donor specificity for cephalosporin synthesis, with a preference for α-amino acid derivatives. []

Q4: What are the potential antiviral properties of this compound?

A4: Research suggests that this compound exhibits antiviral activity against Coxsackievirus B3 (CVB3). [] In vitro studies have demonstrated that this compound can inhibit CVB3 viral replication and proliferation within infected cells. [] Additionally, this compound effectively suppressed the cytopathic effects caused by CVB3 infection, ultimately improving cell survival rates. These findings highlight its potential for developing novel antiviral therapies targeting CVB3 infections. []

Q5: Can you describe the structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester as determined by X-ray crystallography?

A5: The X-ray crystal structure analysis of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester revealed two crystallographically independent molecules within the unit cell. [] Both molecules adopt a similar open conformation where the tert-butoxycarbonyl group and the D-leucine isobutyl side chain are oriented in a parallel fashion. These molecules stack alternately along the b-axis, forming an infinite sheet structure stabilized by four independent N-H…O=C hydrogen bonds. []

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